D-prephenyl lactate
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Overview
Description
D-prephenyl lactate is a carboxylic acid having D-lactic acid as the carboxylic acid component and a 3-hydroxycyclohexa-1,4-diene as the alcohol component. It is an oxo dicarboxylic acid and a lactate ester. It derives from a (R)-lactic acid.
Scientific Research Applications
1. Treatment of Congenital Lactic Acidosis
D-Prephenyl lactate, related to dichloroacetate (DCA), is investigated in the treatment of congenital lactic acidosis. A controlled clinical trial examined the efficacy of DCA in children with this condition. The study focused on its effects on neuromuscular and behavioral function, quality of life, and blood lactate concentration (Stacpoole et al., 2006).
2. Biosynthesis in Traditional Medicine
In traditional Chinese medicine, biosynthesis of D-Danshensu (related to this compound) from L-DOPA is explored. This process involves engineered Escherichia coli cells, with the potential for treating cardiovascular and cerebrovascular diseases (Xiong et al., 2019).
3. Genetic Engineering for D-Lactic Acid Production
Advancements in genetic engineering techniques are applied to increase the production of D-lactic acid, a significant precursor for many chiral compounds in various industries. This research underscores the role of molecular biotechnology in enhancing D-lactate production (Qing-ge-le, 2010).
4. Enzymatic Applications
Research on enzymes like laccase, l-lactate dehydrogenase, and d-lactate dehydrogenase reveals their potential in various industrial applications, including the removal of pollutants and biosynthesis of medically relevant compounds. These studies explore the efficacy and optimization of these enzymes in different contexts (Ghosh et al., 2008; Lu et al., 2018).
Properties
Molecular Formula |
C13H14O8 |
---|---|
Molecular Weight |
298.24 g/mol |
IUPAC Name |
1-(2-carboxy-2-oxoethyl)-4-[(2R)-2-hydroxypropanoyl]oxycyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O8/c1-7(14)11(18)21-8-2-4-13(5-3-8,12(19)20)6-9(15)10(16)17/h2-5,7-8,14H,6H2,1H3,(H,16,17)(H,19,20)/t7-,8?,13?/m1/s1 |
InChI Key |
LNGMWZFHTXFDNM-UYVLXELHSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
SMILES |
CC(C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
Canonical SMILES |
CC(C(=O)OC1C=CC(C=C1)(CC(=O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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